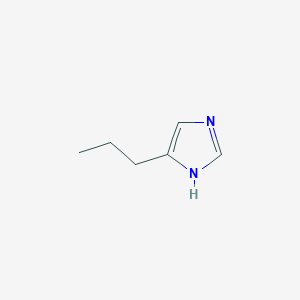

4-n-Propylimidazol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-3-6-4-7-5-8-6/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSJFXKHFLNPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-n-Propylimidazole from Imidazole

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 4-n-propylimidazole from readily available imidazole. The synthesis proceeds via a two-step sequence involving the regioselective bromination of imidazole to yield 4-bromoimidazole, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with n-propylboronic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanisms.

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The targeted synthesis of specifically substituted imidazoles, such as 4-n-propylimidazole, is of significant interest for the development of novel therapeutic agents and functional materials. Direct C-H functionalization of the imidazole ring, particularly at the C4 position, is challenging due to the inherent reactivity patterns of the heterocycle, where the C2 and C5 positions are more susceptible to electrophilic substitution. This guide details a reliable multi-step synthetic strategy that circumvents these challenges by employing a halogenated imidazole intermediate.

Overall Synthetic Strategy

The synthesis of 4-n-propylimidazole is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 4-bromoimidazole. The subsequent step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the n-propyl group at the C4 position.

Figure 1: Overall synthetic workflow for the preparation of 4-n-propylimidazole.

Experimental Protocols

A reliable method for the synthesis of 4-bromoimidazole involves the selective debromination of 2,4,5-tribromoimidazole.[1] This method is advantageous due to its high yield and regioselectivity.

Experimental Protocol:

-

To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).

-

Heat the reaction mixture to 110 °C and stir vigorously for 6 hours.

-

After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-bromo-1H-imidazole.

| Parameter | Value | Reference |

| Starting Material | 2,4,5-Tribromoimidazole | [1] |

| Reagents | Sodium sulfite, Water | [1] |

| Solvent | Water, Ethyl acetate | [1] |

| Reaction Temperature | 110 °C | [1] |

| Reaction Time | 6 hours | [1] |

| Reported Yield | 89% | [1] |

Table 1: Summary of reaction parameters for the synthesis of 4-bromoimidazole.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. In this step, 4-bromoimidazole is coupled with n-propylboronic acid in the presence of a palladium catalyst and a base. While a specific protocol for this exact reaction is not extensively documented, the following procedure is adapted from general methods for the Suzuki-Miyaura coupling of haloimidazoles.

3.2.1. Preparation of n-Propylboronic Acid

n-Propylboronic acid can be prepared from n-propylmagnesium bromide and a borate ester.

Experimental Protocol for n-Propylmagnesium Bromide:

-

Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq) in a flame-dried flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution of n-propylmagnesium bromide is used directly in the next step.

Experimental Protocol for n-Propylboronic Acid:

-

Cool a solution of trimethyl borate or triisopropyl borate (1.1 eq) in anhydrous THF to -78 °C under an inert atmosphere.

-

Slowly add the freshly prepared n-propylmagnesium bromide solution to the borate solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield n-propylboronic acid, which can be purified by recrystallization.

3.2.2. Suzuki-Miyaura Coupling Protocol:

-

In a reaction vessel, combine 4-bromoimidazole (1.0 eq), n-propylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water, or DMF/water in a 3:1 to 5:1 ratio).

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-n-propylimidazole.

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, THF/H₂O, DMF/H₂O |

| Temperature | 80 - 100 °C |

| Reaction Time | 12 - 24 hours |

| Expected Yield | 60 - 85% (estimated) |

Table 2: General parameters for the Suzuki-Miyaura coupling of 4-bromoimidazole.

Reaction Mechanism

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of 4-n-propylimidazole from imidazole can be effectively achieved through a two-step sequence involving the preparation of 4-bromoimidazole followed by a Suzuki-Miyaura cross-coupling reaction. This guide provides detailed experimental protocols and a summary of reaction conditions to facilitate the successful synthesis of this target molecule. The described methodology is robust and amenable to scale-up, making it a valuable tool for researchers in medicinal chemistry and related fields. Further optimization of the Suzuki-Miyaura coupling conditions for this specific substrate combination may lead to improved yields and reaction times.

References

The Synthesis of 4-n-propylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis mechanisms and pathways for 4-n-propylimidazole, a heterocyclic compound of interest in various research and development applications. The following sections detail the core synthetic strategies, providing experimental protocols and quantitative data to facilitate its laboratory preparation.

Core Synthesis Pathways

The synthesis of 4-n-propylimidazole can be approached through several established methods for imidazole ring formation. The two most prominent and versatile pathways are the Debus-Radziszewski synthesis and the condensation of an α-haloketone with an amidine.

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a powerful one-pot, multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2][3] To yield 4-n-propylimidazole, glyoxal (the 1,2-dicarbonyl component), propionaldehyde (to introduce the n-propyl group at the 4-position), and a source of ammonia are required.

The reaction is believed to proceed in two main stages. Initially, the dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde (propionaldehyde) to form the imidazole ring.[1]

A plausible experimental protocol, adapted from general procedures for the Debus-Radziszewski reaction, is as follows:

| Reagent/Parameter | Quantity/Value |

| Glyoxal (40% in water) | 1.0 equivalent |

| Propionaldehyde | 1.0 equivalent |

| Ammonium Acetate | 2.0-3.0 equivalents |

| Solvent | Glacial Acetic Acid |

| Temperature | 100-120 °C |

| Reaction Time | 2-4 hours |

| Expected Yield | 40-60% |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add glacial acetic acid, ammonium acetate, and propionaldehyde.

-

Stir the mixture at room temperature until the ammonium acetate is fully dissolved.

-

Add the 40% aqueous solution of glyoxal to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and maintain it under reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Collect the precipitate by filtration, wash it with cold water, and dry it under a vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis from α-Haloketones and Amidines

A highly efficient and common method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine. To prepare 4-n-propylimidazole, 1-halo-2-pentanone (e.g., 1-bromo-2-pentanone) would be reacted with formamidine. This method generally provides good yields and high purity of the final product.

The mechanism involves the initial N-alkylation of the amidine by the α-haloketone, followed by cyclization and dehydration to form the aromatic imidazole ring.

The following protocol is based on optimized procedures for similar 2,4-disubstituted imidazoles:

| Reagent/Parameter | Quantity/Value |

| 1-Bromo-2-pentanone | 1.0 equivalent |

| Formamidine Acetate | 1.2 equivalents |

| Base | Potassium Bicarbonate |

| Solvent | Aqueous Tetrahydrofuran (THF) |

| Temperature | Reflux (approx. 66 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-90% |

Procedure:

-

In a round-bottom flask, dissolve formamidine acetate and potassium bicarbonate in a mixture of water and tetrahydrofuran.

-

Heat the mixture to reflux with vigorous stirring.

-

In a separate flask, dissolve 1-bromo-2-pentanone in tetrahydrofuran.

-

Add the solution of 1-bromo-2-pentanone dropwise to the refluxing formamidine solution.

-

Continue to reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the tetrahydrofuran under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-n-propylimidazole by column chromatography or distillation.

Quantitative Data Summary

| Synthesis Pathway | Key Reactants | Typical Solvents | Typical Catalysts/Bases | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Debus-Radziszewski | Glyoxal, Propionaldehyde, Ammonium Acetate | Glacial Acetic Acid | - | 100-120 | 2-4 | 40-60 |

| α-Haloketone Condensation | 1-Bromo-2-pentanone, Formamidine Acetate | Aqueous THF | Potassium Bicarbonate | ~66 (Reflux) | 4-6 | 70-90 |

Conclusion

The synthesis of 4-n-propylimidazole can be effectively achieved through established synthetic routes for the imidazole core. The Debus-Radziszewski reaction offers a straightforward multi-component approach, while the condensation of an α-haloketone with formamidine provides a high-yield alternative. The choice of pathway may depend on the availability of starting materials, desired yield, and scalability of the process. The provided experimental protocols and diagrams serve as a foundational guide for the successful synthesis of 4-n-propylimidazole in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve desired purity and yield for specific applications.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-n-propylimidazole

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 4-n-propylimidazole. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the analytical techniques for the identification and characterization of this heterocyclic compound. This document outlines the expected spectroscopic data, detailed experimental protocols, and visual workflows for each analytical technique.

It is important to note that 4-n-propylimidazole can exist in tautomeric forms (4-n-propylimidazole and 5-n-propylimidazole). This equilibrium should be considered when interpreting spectroscopic data, particularly in NMR spectroscopy, where the rate of exchange can influence the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-n-propylimidazole by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Due to the limited availability of specific experimental data for 4-n-propylimidazole, the following tables present predicted chemical shifts and data from analogous compounds. These values serve as a reference for the expected spectral features.

Table 1: Predicted ¹H NMR (Proton NMR) Data for 4-n-propylimidazole

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (imidazole ring) | ~7.5 - 7.7 | Singlet | - |

| H-5 (imidazole ring) | ~6.8 - 7.0 | Singlet | - |

| -CH₂- (propyl chain, α to ring) | ~2.5 - 2.7 | Triplet | ~7-8 |

| -CH₂- (propyl chain, β to ring) | ~1.6 - 1.8 | Sextet | ~7-8 |

| -CH₃ (propyl chain, γ to ring) | ~0.9 - 1.0 | Triplet | ~7-8 |

| N-H (imidazole ring) | Broad singlet, variable | - | - |

Note: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR (Carbon NMR) Data for 4-n-propylimidazole

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (imidazole ring) | ~135 - 137 |

| C-4 (imidazole ring) | ~128 - 130 |

| C-5 (imidazole ring) | ~115 - 117 |

| -CH₂- (propyl chain, α to ring) | ~28 - 30 |

| -CH₂- (propyl chain, β to ring) | ~22 - 24 |

| -CH₃ (propyl chain, γ to ring) | ~13 - 15 |

A detailed methodology for acquiring NMR spectra of imidazole derivatives is provided below.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-n-propylimidazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Parameters:

-

Spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a typical spectral width would be 0-12 ppm.

-

For ¹³C NMR, a typical spectral width would be 0-160 ppm.

-

The number of scans will depend on the sample concentration, with more scans required for dilute samples to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.

-

The spectrum should be phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard.

-

Integration of the proton signals can be used to determine the relative number of protons.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

The following table lists the characteristic IR absorption bands expected for 4-n-propylimidazole based on the functional groups present.

Table 3: Predicted FT-IR Data for 4-n-propylimidazole

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (imidazole ring) | Stretching | 3100 - 3300 (broad) | Medium |

| C-H (aromatic, imidazole ring) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic, propyl chain) | Stretching | 2850 - 2960 | Strong |

| C=N (imidazole ring) | Stretching | 1580 - 1650 | Medium |

| C=C (imidazole ring) | Stretching | 1450 - 1550 | Medium |

| C-N (imidazole ring) | Stretching | 1250 - 1350 | Medium |

| C-H (aliphatic) | Bending | 1370 - 1470 | Medium |

-

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires placing a small drop of the liquid sample directly on the ATR crystal.

-

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

-

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

A typical spectral range is 4000-400 cm⁻¹.

-

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 4-n-propylimidazole and to gain structural information from its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for 4-n-propylimidazole

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 110.08 | Molecular Ion |

| [M-H]⁺ | 109.07 | Loss of a hydrogen radical |

| [M-C₂H₅]⁺ | 81.04 | Loss of an ethyl radical (β-cleavage) |

| [M-C₃H₇]⁺ | 67.04 | Loss of a propyl radical |

Note: The fragmentation pattern can vary depending on the ionization technique used.

-

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition.

-

Caption: Workflow for Mass Spectrometric Analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For aromatic systems like imidazole, this can be a useful characterization technique.

Table 5: Predicted UV-Vis Absorption Data for 4-n-propylimidazole

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol/Methanol | ~210 - 220 | ~4000 - 6000 |

Note: The position and intensity of the absorption maximum can be influenced by the solvent polarity.

-

Sample Preparation:

-

Prepare a dilute solution of 4-n-propylimidazole in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0 for optimal accuracy.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Signaling Pathways

Currently, there is no specific information available in the scientific literature describing signaling pathways that directly involve 4-n-propylimidazole. Imidazole-containing compounds are prevalent in biological systems (e.g., the amino acid histidine) and in many pharmaceuticals, where the imidazole moiety can act as a ligand for metal ions in enzymes or as a proton donor/acceptor. However, the specific biological activity and associated signaling pathways of 4-n-propylimidazole have not been elucidated.

This guide provides a foundational understanding of the spectroscopic characterization of 4-n-propylimidazole. The presented data, being largely predictive and based on analogous structures, should be confirmed by experimental analysis for definitive characterization. The detailed protocols and workflows offer a practical framework for researchers to conduct these analyses.

Navigating the Molecular Landscape: A Comprehensive ¹H and ¹³C NMR Analysis of 4-n-propylimidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This whitepaper provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-n-propylimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this guide utilizes high-quality predicted NMR data to serve as a foundational reference. It includes a thorough breakdown of proton and carbon chemical shifts, multiplicities, and coupling constants. Furthermore, this document outlines standardized experimental protocols for the acquisition of NMR data for small molecules, ensuring reproducibility and accuracy in research settings. Visual aids in the form of Graphviz diagrams are provided to illustrate the molecular structure and a typical NMR experimental workflow, enhancing the practical utility of this guide for professionals in drug development and chemical research.

Introduction

4-n-propylimidazole is a derivative of imidazole, a five-membered heterocyclic aromatic compound. The introduction of an n-propyl group at the 4-position of the imidazole ring influences its electronic environment and steric properties, making it a valuable building block in the synthesis of various bioactive molecules and functional materials. Understanding the precise molecular structure is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic compounds in solution.

This guide presents a comprehensive overview of the ¹H and ¹³C NMR spectral features of 4-n-propylimidazole. The data herein is based on validated prediction models to provide a reliable reference for researchers.

Predicted NMR Data of 4-n-propylimidazole

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-n-propylimidazole. These predictions were generated using advanced algorithms that account for the subtle electronic and steric effects within the molecule. The data is presented for a standard deuterated solvent, typically chloroform-d (CDCl₃), which is widely used for small molecule NMR analysis.

¹H NMR Data

The proton NMR spectrum of 4-n-propylimidazole is characterized by signals from the aromatic imidazole ring and the aliphatic n-propyl chain.

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.58 | Singlet | - | 1H |

| H-5 | 6.85 | Singlet | - | 1H |

| -CH₂- (α) | 2.52 | Triplet | 7.6 | 2H |

| -CH₂- (β) | 1.65 | Sextet | 7.5 | 2H |

| -CH₃ (γ) | 0.94 | Triplet | 7.4 | 3H |

Table 1: Predicted ¹H NMR data for 4-n-propylimidazole.

¹³C NMR Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon (C) | Chemical Shift (δ, ppm) |

| C-2 | 134.8 |

| C-4 | 141.5 |

| C-5 | 117.2 |

| -CH₂- (α) | 29.5 |

| -CH₂- (β) | 23.1 |

| -CH₃ (γ) | 13.8 |

Table 2: Predicted ¹³C NMR data for 4-n-propylimidazole.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR spectra for 4-n-propylimidazole or similar small molecules, the following detailed experimental protocols are recommended.

Sample Preparation

-

Sample Purity: Ensure the sample of 4-n-propylimidazole is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like DMSO-d₆, Methanol-d₄, or Acetone-d₆ can be used depending on the solubility.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height in the tube should be around 4-5 cm.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Many deuterated solvents are commercially available with TMS already added.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (or more for dilute samples).

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or to the residual solvent peak.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts of all peaks.

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and a standard NMR workflow.

Caption: Molecular graph of 4-n-propylimidazole.

Caption: A typical experimental workflow for NMR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of 4-n-propylimidazole, supported by detailed, reproducible experimental protocols. The tabulated predicted data serves as a valuable reference for compound identification and quality control. The inclusion of visual diagrams for the molecular structure and experimental workflow aims to facilitate a more intuitive grasp of the concepts for researchers and professionals in the field of drug development and chemical sciences. As with any predictive data, it is recommended to confirm these findings with experimental data when possible.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-n-Propylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation of 4-n-propylimidazole under electron ionization (EI) conditions. Due to the limited availability of a published mass spectrum for 4-n-propylimidazole, this guide leverages fragmentation data from its close homologues, 1-ethylimidazole and 1-butylimidazole, as well as the foundational fragmentation patterns of the imidazole ring to predict its mass spectral behavior. This document is intended to serve as a valuable resource for the identification and structural elucidation of substituted imidazoles in various research and development settings.

Introduction to Electron Ionization Mass Spectrometry of Alkylimidazoles

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] For N-alkylated imidazoles, the resulting mass spectra typically exhibit a discernible molecular ion peak, which is crucial for determining the molecular weight of the compound.[2] The fragmentation patterns are influenced by the stability of the imidazole ring and the nature of the alkyl substituent.

The fragmentation of substituted imidazoles generally follows well-defined pathways, with skeletal rearrangements being relatively uncommon.[2] This predictability makes mass spectrometry a powerful tool for the structural elucidation of this class of compounds.[2] The primary fragmentation events for N-alkylimidazoles involve cleavage of the alkyl chain and fragmentation of the imidazole ring itself.

Predicted Mass Spectrum and Fragmentation of 4-n-Propylimidazole

Based on the analysis of the mass spectra of 1-ethylimidazole and 1-butylimidazole obtained from the NIST Mass Spectrometry Data Center, a predicted fragmentation pattern for 4-n-propylimidazole (Molecular Weight: 110.16 g/mol ) is presented below. The discussion outlines the probable fragmentation pathways leading to the major ions observed.

Data Presentation: Predicted Quantitative Data for 4-n-Propylimidazole

| m/z | Predicted Relative Intensity | Proposed Ion Structure/Identity |

| 110 | Moderate | [M]•+ (Molecular Ion) |

| 95 | Moderate to High | [M - CH₃]⁺ |

| 82 | High | [M - C₂H₄]•+ (McLafferty Rearrangement) or [M - C₂H₅]⁺ + H• |

| 81 | High (Base Peak) | [M - C₂H₅]⁺ |

| 68 | Moderate | [C₃H₄N₂]•+ (Imidazole radical cation) |

| 54 | Moderate | [C₃H₄N]⁺ |

| 41 | Moderate | [C₂H₃N]⁺ or [C₃H₅]⁺ |

| 27 | Moderate | [HCNH]⁺ or [C₂H₃]⁺ |

Fragmentation Pathway Diagram

Caption: Proposed fragmentation pathway of 4-n-propylimidazole under electron ionization.

The fragmentation of 4-n-propylimidazole is expected to be initiated by the ionization of the molecule to form the molecular ion at m/z 110. The primary fragmentation processes will involve the propyl side chain.

A significant fragmentation route is the benzylic-type cleavage (alpha-cleavage to the imidazole ring), resulting in the loss of an ethyl radical (•C₂H₅) to form a highly stable resonance-stabilized cation at m/z 81 . This ion is predicted to be the base peak in the spectrum, analogous to the fragmentation of other N-alkylimidazoles.

Another important fragmentation pathway is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen from the propyl chain to the imidazole ring, followed by the elimination of a neutral ethene molecule (C₂H₄). This rearrangement leads to the formation of a radical cation at m/z 82 .

Loss of a methyl radical (•CH₃) from the molecular ion can also occur, leading to a fragment at m/z 95 . Cleavage of the entire propyl group would result in the imidazole radical cation at m/z 68 .

Subsequent fragmentation of the imidazole ring from these primary fragments will lead to the characteristic ions at m/z 54 , m/z 41 , and m/z 27 , primarily through the loss of neutral molecules like hydrogen cyanide (HCN) and acetylene (C₂H₂).

Experimental Protocols

The following section details a standard methodology for the analysis of 4-n-propylimidazole using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

3.1. Sample Preparation

-

Solvent Selection: Dissolve the 4-n-propylimidazole sample in a volatile, high-purity solvent such as methanol, acetonitrile, or dichloromethane.

-

Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL, to avoid overloading the GC column and ion source.

-

Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Gas Chromatography (GC) Parameters

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle the sample concentration.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3.3. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[3] This is the standard energy used to generate reproducible fragmentation patterns for library matching.[3]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 20 to 200 to ensure detection of all relevant fragments.

-

Solvent Delay: A solvent delay of 2-3 minutes is typically employed to prevent the high concentration of solvent from entering the mass spectrometer and saturating the detector.

Experimental Workflow Diagram

Caption: General experimental workflow for GC-EI-MS analysis of 4-n-propylimidazole.

Conclusion

This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of 4-n-propylimidazole under electron ionization. By leveraging data from homologous compounds and fundamental principles of mass spectrometry, a detailed fragmentation pathway has been proposed, and key fragment ions have been identified. The provided experimental protocol offers a robust starting point for the analysis of this and related compounds. This information will aid researchers, scientists, and drug development professionals in the confident identification and structural characterization of 4-n-propylimidazole and other substituted imidazoles in their analytical workflows.

References

physical and chemical properties of 4-n-propylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-n-propylimidazole. Due to the limited availability of experimental data for 4-n-propyl-1H-imidazole, this document also includes data for the isomeric 1-n-propyl-1H-imidazole to provide a comparative context for researchers. Imidazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in many biologically active compounds.[1] This guide aims to be a valuable resource by consolidating available data, presenting detailed experimental protocols, and visualizing key workflows.

Chemical Identity and Physical Properties

While experimental data for 4-n-propyl-1H-imidazole is scarce, its chemical identity has been established. For comparative purposes, the experimentally determined properties of the more extensively studied isomer, 1-n-propyl-1H-imidazole, are provided.

Table 1: Chemical Identifiers for 4-n-Propyl-1H-imidazole

| Identifier | Value |

| IUPAC Name | 4-propyl-1H-imidazole[2] |

| CAS Number | 72674-87-4[2] |

| Molecular Formula | C₆H₁₀N₂ |

| InChI Key | HPSJFXKHFLNPQM-UHFFFAOYSA-N[2] |

Table 2: Comparative Physicochemical Properties of Propylimidazole Isomers

| Property | 1-n-Propyl-1H-imidazole (Experimental) | 4-n-Propyl-1H-imidazole (Predicted/Computed) |

| Molecular Weight | 110.16 g/mol [2][3] | 110.16 g/mol |

| Boiling Point | 94 °C at 11 mmHg[3][4] | Not available |

| Density | 0.95 g/cm³ (Predicted)[4] | Not available |

| pKa of Conjugate Acid | 7.09 ± 0.10 (Predicted)[4] | Not available |

| LogP (Octanol/Water) | 1.293 (Calculated)[5] | 0.8 (Calculated) |

| Refractive Index | 1.4810 - 1.4850[3][4] | Not available |

| Flash Point | 87.6 °C[3] | Not available |

| Appearance | Colorless to pale yellow liquid[3] | Not available |

Chemical Synthesis and Reactivity

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] Its reactivity is influenced by the presence of both an amine-like (-NH-) and an aza-like (-N=) nitrogen atom. Alkylimidazoles, such as 4-n-propylimidazole, are stable bases whose hydrophobic and alkaline properties can be tuned by the size and position of the alkyl group.[6]

Experimental Protocols

Proposed Synthesis of 4-n-Propyl-1H-imidazole:

A potential synthesis could involve the reaction of glyoxal (a 1,2-dicarbonyl compound), butyraldehyde (provides the n-propyl group at the 4-position), and a source of ammonia.

-

Materials: Glyoxal (40% in water), butyraldehyde, ammonium acetate, ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate in ethanol.

-

To this solution, add glyoxal and butyraldehyde sequentially.

-

The reaction mixture is then heated to reflux and maintained at that temperature for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield 4-n-propyl-1H-imidazole.

-

Characterization of 4-n-Propyl-1H-imidazole:

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the connectivity of atoms and the presence of the n-propyl group on the imidazole ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the imidazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

Biological Activity and Signaling Pathways

Specific studies on the biological activity, mechanism of action, or signaling pathway involvement of 4-n-propyl-1H-imidazole are not available in the current body of scientific literature. However, the broader class of alkylimidazoles has been investigated for various biological effects. For instance, 1-alkylimidazoles have been studied for their effects on microsomal oxidation, indicating an interaction with cytochrome P-450 enzyme systems.[5] The imidazole moiety is a key component of many pharmacologically active molecules, and its derivatives have shown a wide range of activities, including anticancer, antibacterial, and antifungal properties.[1]

Given the lack of specific pathway information, the following diagram illustrates a general workflow for the synthesis and characterization of 4-n-propylimidazole.

References

- 1. Application of Hydrophobic Alkylimidazoles in the Separation of Non-Ferrous Metal Ions across Plasticised Membranes—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-propyl-1H-imidazole | 72674-87-4 [sigmaaldrich.com]

- 3. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Structure-activity relationships in the effects of 1-alkylimidazoles on microsomal oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

The Reactive Nature of the Imidazole Core in 4-n-Propylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, contribute to its prevalence in pharmaceuticals and functional materials. This technical guide delves into the reactivity of the imidazole ring, with a specific focus on 4-n-propylimidazole, a representative of the versatile class of 4-alkylimidazoles. Understanding the chemical behavior of this scaffold is paramount for its effective utilization in the design and synthesis of novel molecular entities.

Electrophilic Substitution Reactions

The imidazole ring is susceptible to electrophilic attack, primarily at the C4 and C5 positions, due to its electron-rich nature. The n-propyl group at the C4 position in 4-n-propylimidazole is an electron-donating group, which can influence the regioselectivity and rate of these reactions.

Halogenation

Halogenation of imidazoles introduces a synthetically versatile handle for further functionalization. The reaction typically proceeds readily with various halogenating agents.

Experimental Protocol: Iodination of a 4-Substituted Imidazole (General Procedure)

A solution of the 4-substituted imidazole (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is cooled to 0 °C. To this solution, N-iodosuccinimide (NIS) (1.1 eq.) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Reactant | Reagent | Product | Yield | Reference |

| Imidazole | N-Iodosuccinimide (NIS) | 4-Iodoimidazole | High | General knowledge |

| Imidazole | Iodine / NaOH | 2,4,5-Triiodoimidazole | Good | General knowledge |

Nitration

Nitration of the imidazole ring typically requires harsh conditions due to the deactivating effect of the protonated ring under acidic conditions. The reaction often yields a mixture of isomers. Studies on the nitration of 2-isopropylimidazole, a close analog of 4-n-propylimidazole, provide valuable insights.

Experimental Protocol: Nitration of 2-Isopropylimidazole

To a solution of 2-isopropylimidazole (1.0 eq.) in acetic anhydride, fuming nitric acid is added dropwise at a controlled temperature. The reaction is stirred for several hours and then carefully poured onto ice. The resulting mixture is neutralized with a base, such as sodium carbonate, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product, 2-isopropyl-4(5)-nitroimidazole, is then purified by chromatography or recrystallization.[1]

| Reactant | Reagents | Product | Yield | Reference |

| 2-Isopropylimidazole | HNO₃ / H₂SO₄ | 2-Isopropyl-4(5)-nitroimidazole | ~50% | [1] |

| 2-Isopropylimidazole | Nitronium tetrafluoroborate | 2-Isopropyl-4(5)-nitroimidazole | 49% (crude) | [1] |

| 4-Nitroimidazole | Alkylating agent / K₂CO₃ | 1-Alkyl-4-nitroimidazole | 66-85% | [2] |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by electron-withdrawing groups or a good leaving group is present. N-alkylation, however, is a common and important reaction.

N-Alkylation

The pyrrole-like nitrogen (N1) of the imidazole ring is readily deprotonated by a base to form an imidazolate anion, which is a potent nucleophile for alkylation reactions.

Experimental Protocol: N-Alkylation of Imidazole

To a solution of imidazole (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq.) is added. The mixture is stirred for a short period to allow for the formation of the imidazolate anion. The alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated to afford the N-alkylated imidazole, which can be further purified if necessary.

| Reactant | Reagent | Base | Product | Yield | Reference |

| Imidazole | Alkyl bromide | NaH | 1-Alkylimidazole | High | General knowledge |

| 4-Nitroimidazole | Alkylating agent | K₂CO₃ | 1-Alkyl-4-nitroimidazole | Good | [2] |

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation on the imidazole scaffold, enabling the synthesis of complex molecules.

Suzuki-Miyaura Coupling

This reaction allows for the coupling of a halogenated imidazole with a boronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling of a Haloimidazole (General Procedure)

A mixture of the haloimidazole (1.0 eq.), a boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

C-H Arylation

Direct C-H arylation offers a more atom-economical approach to biaryl imidazole derivatives.

| Reactant | Coupling Partner | Catalyst | Product | Yield | Reference |

| Imidazole | Iodobenzene | CuI / K₃PO₄ | 1-Arylimidazole | Quantitative | [3] |

| Imidazopyridine | Azole | Palladium | 3-Azolyl-imidazopyridine | Moderate to Good | [4] |

| Carbazole | 2-Bromopyridine | CuCl / 1-methyl-imidazole | N-Heteroarylcarbazole | High | [5][6] |

Cycloaddition Reactions

The imidazole ring can participate in cycloaddition reactions, although its aromaticity can make it less reactive than non-aromatic dienes or dipolarophiles.

[4+2] Cycloaddition (Diels-Alder Reaction)

Vinyl-substituted imidazoles can act as dienes in Diels-Alder reactions. For instance, 4-vinylimidazoles have been shown to react with dienophiles like N-phenylmaleimide at room temperature to yield the corresponding cycloadducts in high yields.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)

The imidazole ring itself does not typically act as a 1,3-dipole. However, imidazole derivatives can be functionalized to contain 1,3-dipolar moieties, which can then undergo cycloaddition reactions to form fused heterocyclic systems. These reactions are a powerful tool for the synthesis of complex, nitrogen-rich scaffolds.[7][8]

| Reactant Type | Reaction | Product Type | Yield | Reference |

| 4-Vinylimidazole | Diels-Alder with N-phenylmaleimide | Tetrahydrobenzimidazole | High | General knowledge |

| Imidazole derivative with 1,3-dipole | Intramolecular 1,3-dipolar cycloaddition | Fused pyrrolo[3,2-c]quinolines | up to 98% | [7][8] |

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway involving imidazole-containing molecules and a general experimental workflow for studying imidazole reactivity.

Caption: A simplified diagram of the H1 histamine receptor signaling pathway, a G-protein coupled receptor (GPCR) pathway activated by the imidazole-containing neurotransmitter, histamine.

Caption: A generalized experimental workflow for investigating the reactivity of 4-n-propylimidazole in various chemical transformations.

Conclusion

The 4-n-propylimidazole scaffold presents a rich and varied reactivity profile, making it a valuable building block in synthetic chemistry. Its susceptibility to electrophilic substitution, coupled with the ease of N-alkylation and its participation in powerful metal-catalyzed cross-coupling and cycloaddition reactions, provides a wide array of avenues for molecular diversification. A thorough understanding of these reaction types, along with the ability to control regioselectivity, is crucial for harnessing the full potential of this versatile heterocyclic core in the development of new pharmaceuticals and advanced materials. Further research into the specific quantitative reactivity and biological activity of 4-n-propylimidazole and its derivatives will undoubtedly continue to expand its applications.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A highly enantioselective intramolecular 1,3-dipolar cycloaddition yields novel pseudo-natural product inhibitors of the Hedgehog signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A highly enantioselective intramolecular 1,3-dipolar cycloaddition yields novel pseudo-natural product inhibitors of the Hedgehog signalling pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Deep Dive into the Electronic Structure of 4-n-propylimidazole: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical examination of the electronic structure of 4-n-propylimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Through the application of computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the molecular properties that govern its reactivity, stability, and potential interactions. This document provides a framework for such a theoretical study, outlining the computational methodologies, expected data, and a visual representation of the research workflow.

Core Concepts in the Theoretical Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Theoretical calculations, primarily employing quantum mechanics, offer a powerful lens to investigate properties that are often difficult or impossible to measure experimentally. For a molecule like 4-n-propylimidazole, these calculations can predict its three-dimensional geometry, the distribution of electrons, and its reactivity hotspots.

Key parameters derived from these calculations include optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and vibrational frequencies. These parameters are crucial for rational drug design, predicting reaction mechanisms, and understanding intermolecular interactions.

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard computational approach for investigating the electronic structure of 4-n-propylimidazole. This methodology is based on widely accepted practices in the field of computational chemistry.[1][2][3]

1. Molecular Structure Preparation:

-

The initial 3D structure of 4-n-propylimidazole is constructed using a molecular building software (e.g., GaussView, Avogadro).

-

A preliminary geometry optimization is performed using a lower level of theory, such as a semi-empirical method or a small basis set, to obtain a reasonable starting geometry.

2. Quantum Chemical Calculations:

-

Software: All calculations are performed using a quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

-

Methodology: Density Functional Theory (DFT) is the chosen method due to its balance of accuracy and computational cost for medium-sized organic molecules.[1][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and well-validated functional for such systems.[2][4]

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[5][6]

-

Geometry Optimization: A full geometry optimization is carried out in the gas phase to locate the minimum energy structure on the potential energy surface. The convergence criteria are typically set to the software's default values.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Properties: Single-point energy calculations are performed on the optimized geometry to compute various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Mulliken Atomic Charges: These are calculated to determine the partial charge distribution on each atom.

-

Predicted Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the theoretical calculations on 4-n-propylimidazole. The values presented here are hypothetical and serve as a template for reporting actual computational results.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-C2 (Å) | 1.38 |

| C2-N3 (Å) | 1.32 | |

| N3-C4 (Å) | 1.39 | |

| C4-C5 (Å) | 1.37 | |

| C5-N1 (Å) | 1.37 | |

| C4-C6 (Å) | 1.51 | |

| C6-C7 (Å) | 1.54 | |

| C7-C8 (Å) | 1.54 | |

| Bond Angle | N1-C2-N3 (°) | 110.5 |

| C2-N3-C4 (°) | 107.0 | |

| N3-C4-C5 (°) | 109.5 | |

| C4-C5-N1 (°) | 106.0 | |

| C5-N1-C2 (°) | 107.0 | |

| N3-C4-C6 (°) | 125.0 | |

| C4-C6-C7 (°) | 112.0 | |

| C6-C7-C8 (°) | 113.0 | |

| Dihedral Angle | C5-N1-C2-N3 (°) | 0.0 |

| C2-N3-C4-C6 (°) | 179.8 |

Table 2: Frontier Molecular Orbital (FMO) Energies and Related Properties

| Parameter | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.50 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 0.50 |

| HOMO-LUMO Energy Gap (ΔE) | 7.00 |

| Ionization Potential (I) ≈ -EHOMO | 6.50 |

| Electron Affinity (A) ≈ -ELUMO | -0.50 |

| Global Hardness (η) = (I - A) / 2 | 3.50 |

| Global Softness (S) = 1 / (2η) | 0.14 |

| Electronegativity (χ) = (I + A) / 2 | 3.00 |

| Electrophilicity Index (ω) = χ2 / (2η) | 1.29 |

Visualizing the Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the theoretical calculations described in this guide.

Caption: Workflow for theoretical calculations on 4-n-propylimidazole.

Signaling Pathway of Molecular Property Prediction

The relationship between the calculated electronic properties and the prediction of the molecule's chemical behavior can be visualized as a signaling pathway.

Caption: Predicting chemical behavior from calculated electronic properties.

Conclusion

This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 4-n-propylimidazole. By employing established computational methodologies, researchers can gain valuable insights into the fundamental properties of this molecule. The presented data tables and workflows serve as a template for conducting and reporting such studies, ultimately aiding in the rational design of new molecules for applications in drug development and materials science. The ability to predict molecular properties through computational chemistry is an indispensable tool in modern chemical research.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.org.mx [scielo.org.mx]

- 6. Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound [scielo.org.mx]

- 7. J-STAR Computational Chem | CRO Services [jstar-research.com]

An In-depth Technical Guide to the Solubility of 4-n-Propylimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This technical guide provides a comprehensive overview of the solubility of 4-n-propylimidazole in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile based on the compound's physicochemical properties and the behavior of analogous structures. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate specific data for their applications.

Physicochemical Properties of 4-n-Propylimidazole

4-n-propylimidazole is a heterocyclic aromatic organic compound with a molecular formula of C₆H₁₀N₂. It consists of an imidazole ring substituted with a propyl group at position 4. The imidazole ring contains two nitrogen atoms, one of which has a lone pair of electrons that can act as a hydrogen bond acceptor, while the other nitrogen is typically protonated in acidic conditions. The n-propyl group is a nonpolar alkyl chain. The interplay between the polar imidazole ring and the nonpolar propyl group governs its solubility characteristics.

Qualitative Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and size of both the solute and solvent molecules are critical factors.

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): 4-n-propylimidazole is expected to be soluble in polar protic solvents. The imidazole ring can engage in hydrogen bonding with the hydroxyl groups of the alcohols.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, THF): High solubility is anticipated in these solvents. The polar nature of the imidazole ring will interact favorably with the dipoles of these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): The presence of the n-propyl group will contribute to some solubility in nonpolar solvents. However, the polar imidazole ring will limit its miscibility, especially in very nonpolar solvents like hexane. The solubility is expected to be lower in nonpolar solvents compared to polar ones. The solubility of 1-n-alkylimidazoles in non-polar solvents has been observed to decrease with increasing alkyl chain length in some cases, a trend that might be relevant for 4-substituted imidazoles as well[1][2].

The length and branching of the alkyl chain on an imidazole ring can influence its solubility. Generally, as the alkyl chain length increases, the hydrophobicity of the molecule increases, which can affect its solubility in different solvents[3][4][5][6].

Data Presentation

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-n-propylimidazole in a range of common organic solvents. Therefore, a data table summarizing such information cannot be provided at this time. Researchers are encouraged to use the experimental protocols outlined below to determine the solubility in solvents relevant to their specific applications.

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method [7][8][9][10]. This involves equilibrating an excess amount of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the resulting saturated solution.

4.1. Shake-Flask Method

-

Preparation: Add an excess amount of solid 4-n-propylimidazole to a vial or flask containing the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the container and agitate it at a constant temperature for a sufficient period to reach equilibrium. This is often done using a shaker or a stirrer in a temperature-controlled bath. The equilibration time can vary, but 24 to 72 hours is common for thermodynamic solubility measurements[7][11].

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, the sample can be centrifuged or filtered. Filtration should be done using a filter that does not adsorb the solute.

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

4.2. Analytical Quantification

The concentration of 4-n-propylimidazole in the diluted saturated solution can be determined using various analytical techniques.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate method for determining the concentration of a solute in a solution[11][12][13][14].

-

Method Development: Develop an HPLC method capable of separating 4-n-propylimidazole from any potential impurities and solvent peaks. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is a common starting point.

-

Calibration Curve: Prepare a series of standard solutions of 4-n-propylimidazole of known concentrations. Inject these standards into the HPLC and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC and record the peak area.

-

Concentration Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of 4-n-propylimidazole in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

4.2.2. UV-Vis Spectroscopy

If 4-n-propylimidazole has a suitable chromophore, UV-Vis spectroscopy can be a simpler and faster method for concentration determination[15][16][17][18][19].

-

Determine Maximum Wavelength (λmax): Scan a solution of 4-n-propylimidazole across a range of UV-Vis wavelengths to identify the wavelength of maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.

-

Concentration Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration in the diluted sample. Calculate the concentration in the original saturated solution by applying the dilution factor.

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of Alkylimidazoles as Physical Solvents for CO2/CH4 Separation [agris.fao.org]

- 3. Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. rootspress.org [rootspress.org]

- 18. researchgate.net [researchgate.net]

- 19. improvedpharma.com [improvedpharma.com]

Methodological & Application

Application Notes and Protocols for 4-Alkylimidazole Ligands in Transition Metal Catalysis

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the use of 4-alkylimidazole derivatives as ligands in transition metal catalysis. Due to the limited availability of data on 4-n-propylimidazole, this report focuses on the closely related and well-documented 2-methylimidazole ligand in copper-catalyzed oxidation reactions. The provided protocols and data serve as a strong starting point for researchers interested in exploring the catalytic potential of 4-n-propylimidazole and other 4-alkylimidazole derivatives.

Application: Copper-Catalyzed Oxidation of Cyclohexane using 2-Methylimidazole Ligands

Transition metal complexes incorporating N-donor ligands, such as imidazole derivatives, are effective catalysts for a variety of organic transformations. Copper(II) complexes with 2-methylimidazole have demonstrated notable catalytic activity in the selective oxidation of hydrocarbons, a reaction of significant industrial importance for the production of precursors for polymers like Nylon-6,6.[1][2][3]

The use of mixed-ligand systems, combining 2-methylimidazole with a chelating agent like iminodiacetic acid, allows for the synthesis of well-defined copper(II) complexes.[1][2][3] These complexes act as catalysts for the oxidation of cyclohexane to cyclohexanol and cyclohexanone, often referred to as KA oil, using a common oxidizing agent such as hydrogen peroxide under mild conditions.[1]

Quantitative Data Presentation

The catalytic performance of four distinct copper(II)-2-methylimidazole complexes in the oxidation of cyclohexane is summarized in the table below. The data highlights the conversion rates and product yields, providing a clear comparison of the catalytic efficiency of each complex.

| Catalyst | Complex Formula | Cyclohexanol Yield (%) | Cyclohexanone Yield (%) | Total Conversion (%) |

| 1 | [Cu(ida)(2-mim)(H₂O)₂]·H₂O | 11 | 12 | 23 |

| 2 | [Cu(ida)(2-mim)₂]·2H₂O | 8 | 10 | 18 |

| 3 | [Cu(ida)(2-mim)(H₂O)]n·4.5nH₂O | 10 | 13 | 23 |

| 4 | [Cu₂(ida)₂(2-mim)₂]n·nH₂O | 13 | 18 | 31 |

ida = iminodiacetic acid, 2-mim = 2-methylimidazole. Data sourced from Chen et al., 2020.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the copper(II)-2-methylimidazole catalysts and their application in the catalytic oxidation of cyclohexane.

Synthesis of Copper(II)-2-Methylimidazole Catalysts

This protocol describes the synthesis of four different copper(II) complexes with 2-methylimidazole (2-mim) and iminodiacetic acid (H₂ida). The formation of the specific complex is dependent on the reaction temperature and pH.

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Iminodiacetic acid (H₂ida)

-

2-Methylimidazole (2-mim)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Distilled water

Protocol:

-

Preparation of the Stock Solution:

-

Dissolve 1.0 mmol of Cu(OAc)₂·H₂O and 1.0 mmol of H₂ida in 20 mL of distilled water.

-

Adjust the pH of the solution to the desired value (7.0 or 9.0) by the dropwise addition of a 1 M NaOH solution.

-

To this solution, add 10 mL of a methanolic solution containing 2.0 mmol of 2-methylimidazole.

-

-

Crystallization of the Complexes:

-

For Complex 1 ([Cu(ida)(2-mim)(H₂O)₂]·H₂O): Maintain the reaction mixture at pH 7.0 and allow it to stand at 5 °C. Blue crystals will form after several days.

-

For Complex 2 ([Cu(ida)(2-mim)₂]·2H₂O): Adjust the reaction mixture to pH 9.0 and allow it to stand at room temperature. Blue crystals will be obtained after a few days.

-

For Complex 3 ([Cu(ida)(2-mim)(H₂O)]n·4.5nH₂O): Maintain the reaction mixture at pH 7.0 and let it stand at 20 °C. Blue crystals will form over several days.

-

For Complex 4 ([Cu₂(ida)₂(2-mim)₂]n·nH₂O): Keep the reaction mixture at pH 7.0 and allow it to stand at 60 °C. Blue crystals will be formed after several days.

-

-

Isolation and Drying:

-

Collect the crystalline products by filtration.

-

Wash the crystals with a small amount of cold distilled water.

-

Air-dry the crystals at room temperature.

-

Protocol for Catalytic Oxidation of Cyclohexane

This protocol outlines the procedure for the oxidation of cyclohexane using the synthesized copper(II)-2-methylimidazole complexes as catalysts.

Materials:

-

Copper(II)-2-methylimidazole catalyst (Complexes 1, 2, 3, or 4)

-

Cyclohexane

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Acetonitrile (CH₃CN)

-

Nitric acid (HNO₃)

-

Triphenylphosphine (PPh₃)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Protocol:

-

Reaction Setup:

-

In a reaction flask, place 0.025 mmol of the copper catalyst.

-

Add 3.00 mL of acetonitrile to the flask.

-

Sequentially add 10.00 mmol of 30% H₂O₂, 0.25 mmol of HNO₃, and 0.20 mL (1.85 mmol) of cyclohexane.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously for 8 hours at room temperature, open to the air under normal pressure.

-

-

Work-up and Product Analysis:

-

After 8 hours, add an excess of triphenylphosphine (PPh₃) to the reaction mixture to quench any unreacted hydrogen peroxide and to liberate the cyclohexanol and cyclohexanone products.[1]

-

Take a 0.20 mL aliquot of the reaction mixture and dissolve it in 0.30 mL of CDCl₃.

-

Quantify the amounts of cyclohexanol and cyclohexanone using ¹H NMR spectroscopy.

-

Visualizations

Experimental Workflow for Synthesis and Catalysis

The following diagram illustrates the overall workflow from the synthesis of the copper(II)-2-methylimidazole catalysts to their application in the catalytic oxidation of cyclohexane and subsequent product analysis.

Caption: Workflow for catalyst synthesis and catalytic testing.

Proposed Catalytic Mechanism

The following diagram illustrates a proposed mechanism for the copper-catalyzed oxidation of cyclohexane, which is believed to proceed via the formation of hydroxyl radicals.[1]

Caption: Proposed radical mechanism for cyclohexane oxidation.

References

- 1. 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane [mdpi.com]

- 2. [PDF] 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane | Semantic Scholar [semanticscholar.org]